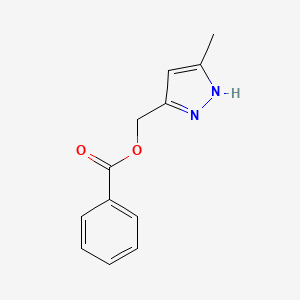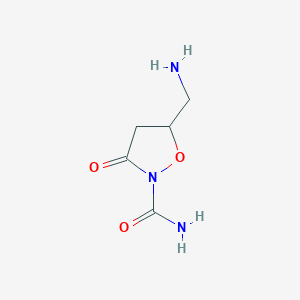
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide is a heterocyclic compound that contains an isoxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide typically involves the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method involves the use of sodium hydride and tetrahydrofuran in acetonitrile, followed by methyl acetate under reflux conditions .
Industrial Production Methods
The use of eco-friendly reagents and reaction conditions is emphasized to adhere to the principles of green chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as platinum on silica (Pt/SiO2) are used in reductive amination.
Substitution: Reagents like sodium hydride and tetrahydrofuran are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 5-(aminomethyl)-2-furancarboxylic acid (AMFC) and other substituted isoxazoles .
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it targets bacterial protein synthesis machinery, thereby exerting antibacterial effects. The compound mimics the inhibitory neurotransmitter GABA, activating GABA-A receptors and leading to decreased neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid (AMFC): A derivative of the original compound with similar chemical properties.
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of the compound.
2,5-Bis(aminomethyl)furan (BAMF): Another furan-based compound with similar applications.
Uniqueness
5-(Aminomethyl)-3-oxoisoxazolidine-2-carboxamide is unique due to its isoxazolidine ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H9N3O3 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
5-(aminomethyl)-3-oxo-1,2-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C5H9N3O3/c6-2-3-1-4(9)8(11-3)5(7)10/h3H,1-2,6H2,(H2,7,10) |
InChI-Schlüssel |
KOZSJIGKUPCUCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON(C1=O)C(=O)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


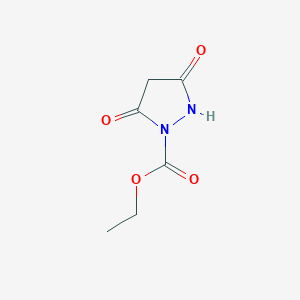
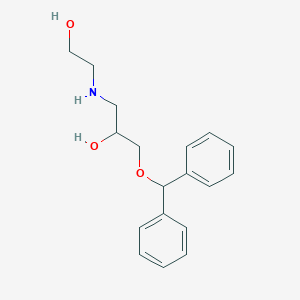
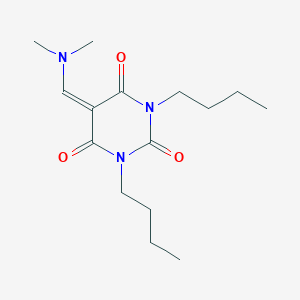
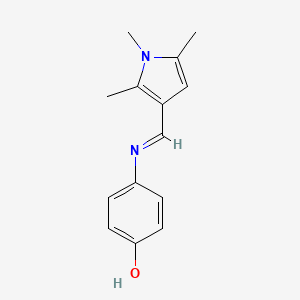
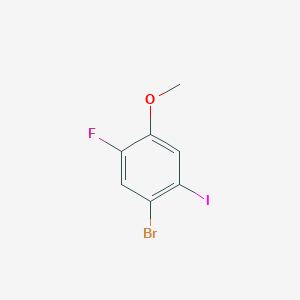
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
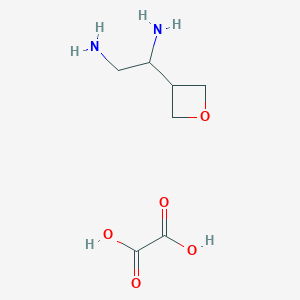
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
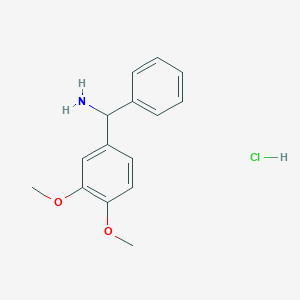
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)


